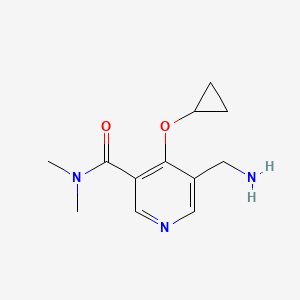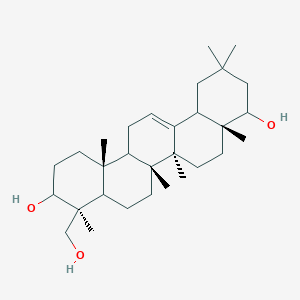
4-Cyclopropoxy-6-iodonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-6-iodonicotinaldehyde is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol . This compound features a cyclopropoxy group and an iodine atom attached to a nicotinaldehyde core, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for 4-Cyclopropoxy-6-iodonicotinaldehyde are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to its production. These methods ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-6-iodonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the iodine atom under appropriate conditions.
Major Products
Oxidation: 4-Cyclopropoxy-6-iodonicotinic acid.
Reduction: 4-Cyclopropoxy-6-iodonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-6-iodonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-6-iodonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s stability and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropoxy-2,6-dimethoxyphenol: A compound with similar structural features but different functional groups.
4-Cyclopropoxy-6-bromonicotinaldehyde: Similar structure with a bromine atom instead of iodine.
Uniqueness
4-Cyclopropoxy-6-iodonicotinaldehyde is unique due to the presence of both the cyclopropoxy group and the iodine atom on the nicotinaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8INO2 |
|---|---|
Peso molecular |
289.07 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-6-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8INO2/c10-9-3-8(13-7-1-2-7)6(5-12)4-11-9/h3-5,7H,1-2H2 |
Clave InChI |
IYYPHVQRESKPPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=NC=C2C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)

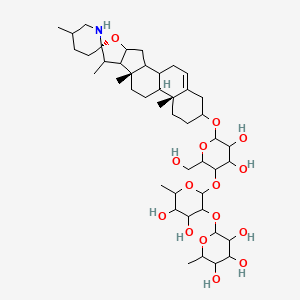
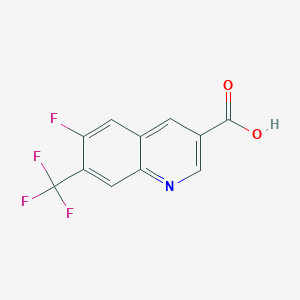
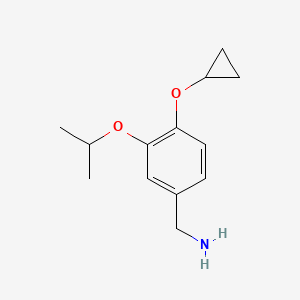
![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
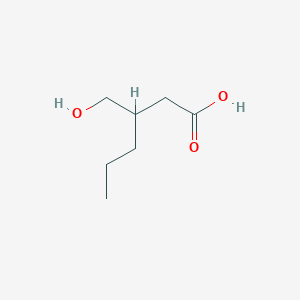
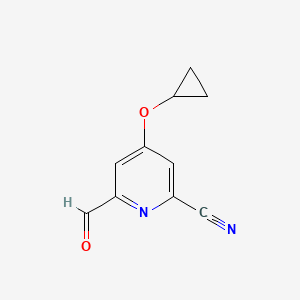
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
